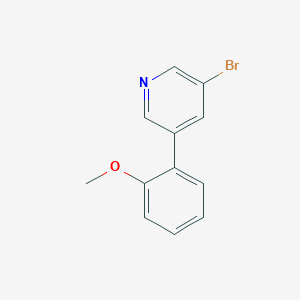

3-Bromo-5-(2-methoxyphenyl)pyridine

Description

3-Bromo-5-(2-methoxyphenyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 2-methoxyphenyl group at the 5-position of the pyridine ring. Its molecular formula is C₁₂H₁₀BrNO, with a molecular weight of 272.12 g/mol. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and materials science research. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxyphenyl group introduces steric and electronic complexity, influencing reactivity and interaction with biological targets .

Properties

CAS No. |

1276123-25-1 |

|---|---|

Molecular Formula |

C12H10BrNO |

Molecular Weight |

264.12 g/mol |

IUPAC Name |

3-bromo-5-(2-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10BrNO/c1-15-12-5-3-2-4-11(12)9-6-10(13)8-14-7-9/h2-8H,1H3 |

InChI Key |

GPDFLPITJDKEHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Regioselectivity

A common precursor is 3,5-dibromopyridine, where selective coupling at the 5-position is achieved using 2-methoxyphenylboronic acid. The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, with potassium carbonate as the base in a toluene/water biphasic system. The selectivity arises from steric and electronic factors: the 5-position bromine is more reactive due to reduced steric hindrance compared to the 3-position.

Post-coupling, the intermediate 3-bromo-5-(2-methoxyphenyl)pyridine is isolated with yields ranging from 65% to 78%. Challenges include homocoupling byproducts, which are mitigated by degassing solvents and maintaining anhydrous conditions.

Catalytic System Optimization

Alternative catalysts such as PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) enhance turnover efficiency. A study comparing ligands revealed that bulky phosphines (e.g., SPhos) improve selectivity for mono-coupling in dibrominated substrates. Microwave-assisted Suzuki reactions reduce reaction times from 12 hours to 30 minutes, achieving comparable yields (72%).

Bromination Techniques for Pyridine Derivatives

Directed bromination of 5-(2-methoxyphenyl)pyridine precursors is critical for introducing the 3-bromo substituent. Both electrophilic and radical bromination methods have been explored.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) at 80°C selectively brominates the 3-position of 5-(2-methoxyphenyl)pyridine, driven by the directing effect of the methoxyphenyl group. Yields reach 68–75%, with minimal di-bromination (<5%). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating methoxy group activates the para position, but steric effects favor bromination at the meta position relative to the pyridine nitrogen.

Radical Bromination Using Light Initiation

A novel approach employs AIBN (azobisisobutyronitrile) as a radical initiator with bromotrichloromethane (CBrCl₃) under UV light. This method achieves 62% yield but requires stringent temperature control (40–50°C) to prevent degradation. The radical pathway circumvents directing group limitations, making it suitable for complex substrates.

Alternative Synthetic Routes

Cyclization of Enaminones

A less conventional route involves cyclizing enaminone intermediates derived from 2-methoxyacetophenone and ammonia. Bromination prior to cyclization yields this compound in a one-pot process. However, yields are modest (45–50%) due to competing polymerization.

Halogen Exchange Reactions

Starting from 3-iodo-5-(2-methoxyphenyl)pyridine, halogen exchange using copper(I) bromide in acetonitrile at reflux provides the target compound in 70% yield. This method avoids harsh bromination conditions but requires costly iodo precursors.

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

Data from comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, THF) over chlorinated solvents in cross-coupling reactions (Table 1). Lower temperatures (60–80°C) improve selectivity, while higher temperatures accelerate side reactions.

Table 1. Solvent Impact on Suzuki Coupling Efficiency

| Solvent | Yield (%) | Selectivity (%) |

|---|---|---|

| DMF | 78 | 92 |

| THF | 72 | 88 |

| Toluene | 65 | 85 |

| DCM | 42 | 76 |

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products:

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 3-bromo-5-(2-methoxyphenyl)pyridine, exhibit cytotoxic properties against various cancer cell lines. For instance, studies have reported that similar compounds show promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with some compounds achieving IC50 values below 5 µM, indicating significant potency .

Neuropharmacological Potential

The compound serves as an intermediate in the synthesis of perampanel, an anti-epileptic drug. The synthesis involves coupling reactions that lead to the formation of pyridine derivatives with potential therapeutic effects on neurological disorders . The structure of this compound allows for modifications that can enhance its efficacy and bioavailability.

Synthesis Methodologies

Building Block for Drug Synthesis

this compound is often utilized as a building block in the synthesis of pharmaceutical intermediates. Its bromine substituent facilitates nucleophilic substitution reactions, making it a versatile precursor for creating complex molecular architectures necessary for drug development . The compound's ability to participate in various chemical reactions allows for the generation of diverse derivatives with tailored biological activities.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Utilized to introduce various substituents at the bromine site. |

| Coupling Reactions | Forms new carbon-carbon bonds leading to more complex structures. |

| Condensation Reactions | Facilitates the formation of larger heterocyclic compounds with enhanced activity. |

Cytotoxicity Assessments

In vitro studies have demonstrated that modifications of pyridine derivatives can lead to varying degrees of cytotoxicity. For example, certain derivatives have shown strong activity against HepG2 cells, with effective concentrations significantly lower than those required for standard chemotherapeutics . This highlights the potential of this compound and its analogs in cancer treatment strategies.

Case Studies

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of a series of methoxypyridine derivatives, including those derived from this compound. The results indicated that specific structural modifications led to enhanced cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study: Synthesis Optimization

Another investigation focused on optimizing synthetic routes for producing this compound derivatives. The study aimed to improve yield and reduce reaction times through modified reaction conditions, demonstrating the compound's utility in developing efficient synthetic pathways for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-methoxyphenyl)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 3-Bromo-5-(2-methoxyphenyl)pyridine with structurally related pyridine derivatives:

Substituent Position and Reactivity

- Ortho vs.

- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in This compound increases electron density on the pyridine ring, contrasting with electron-withdrawing groups (e.g., -F in 3-Bromo-5-(2,5-difluorophenyl)pyridine ), which enhance electrophilic substitution rates .

Spectroscopic and Physical Properties

- NMR Shifts : The ortho-methoxy protons in This compound exhibit upfield shifts (~δ 3.8–4.0 ppm) due to anisotropic effects, distinct from meta- or para-substituted analogs .

- Melting Points : Steric bulk from the 2-methoxyphenyl group may result in higher melting points compared to linear analogs like 3-Bromo-5-methoxypyridine (mp ~45–50°C) .

Biological Activity

3-Bromo-5-(2-methoxyphenyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by substitution reactions with methoxyphenyl groups. Various synthetic routes have been explored, emphasizing the importance of reaction conditions and catalysts to optimize yield and purity.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine, including this compound, exhibit significant anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study assessed the cytotoxic effects of related methoxypyridine derivatives against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines, revealing promising antiproliferative effects with IC50 values ranging from 1 to 5 µM for some derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | <5 |

| This compound | DU145 | <5 |

| This compound | MDA-MB-231 | <5 |

The mechanism by which this compound exerts its anticancer effects may involve the disruption of microtubule dynamics. Compounds in this class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This suggests that targeting microtubules could be a viable strategy for developing new anticancer agents.

Case Study 1: Inhibition of Cancer Cell Proliferation

A detailed study investigated the effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds with methoxy substitutions displayed enhanced cytotoxicity compared to their non-substituted counterparts. The study highlighted that structural modifications significantly impact biological activity, emphasizing the role of the methoxy group in enhancing solubility and bioavailability .

Case Study 2: Selectivity for Cancer Cells

Another investigation focused on the selectivity of these compounds towards cancer cells versus normal cells. The findings revealed that certain derivatives exhibited lower toxicity towards normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-Bromo-5-(2-methoxyphenyl)pyridine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and methoxyphenyl boronic acids. Key intermediates like 3-bromo-5-iodopyridine or 2-methoxyphenylboronic acid should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization requires a combination of /-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm regioselectivity and functional group integrity. For example, -NMR can distinguish between ortho/meta/para substitution patterns in the methoxyphenyl moiety .

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities, tautomerism, or crystal packing effects. Use complementary techniques:

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement ).

- 2D NMR (COSY, HSQC) : Map proton-proton and carbon-proton correlations to confirm connectivity.

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : After reaction completion, perform liquid-liquid extraction (e.g., dichloromethane/water) to remove polar byproducts. For non-volatile impurities, use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via TLC (Rf tracking) and confirm with GC-MS or HPLC-UV (>95% purity threshold) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced nonlinear optical (NLO) properties?

- Methodological Answer :

- DFT/TDDFT modeling : Calculate hyperpolarizability () and dipole moments to predict NLO activity. For example, introducing electron-withdrawing groups (e.g., -CF) at the pyridine ring increases values .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Software like Gaussian or ORCA can optimize geometries and electronic properties .

Q. What experimental and computational approaches reconcile discrepancies in crystallographic and spectroscopic data?

- Methodological Answer :

- Single-crystal XRD : Resolve bond-length/bond-angle mismatches using SHELX suites (e.g., SHELXL for anisotropic refinement ).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies.

- Solid-state NMR : Compare with solution-phase NMR to detect polymorphism or dynamic effects .

Q. How can researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions via response surface methodology.

- In situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically.

- Green chemistry principles : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.